![molecular formula C15H12BrNO2 B4883834 4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4883834.png)
4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
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Overview
Description
4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is also known as 'BTD' and is a tricyclic diketone derivative. BTD is a highly versatile molecule that has shown promising results in various research applications.
Mechanism of Action
The mechanism of action of BTD is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. BTD has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
BTD has been shown to have both biochemical and physiological effects on the body. It has been found to inhibit the activity of various enzymes and proteins involved in cell growth and proliferation, leading to the induction of apoptosis. BTD has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
BTD has several advantages for use in lab experiments. It is a highly versatile molecule that can be easily synthesized and purified. BTD has also been shown to exhibit potent biological activity, making it a promising candidate for various research applications. However, BTD also has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Future Directions
There are several future directions for research on BTD. One potential area of research is the development of BTD-based drugs for the treatment of cancer and inflammatory diseases. Another potential area of research is the elucidation of the mechanism of action of BTD, which could lead to the development of more potent and selective inhibitors of cell growth and proliferation.
Conclusion:
In conclusion, 4-(2-bromophenyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione is a highly versatile molecule that has shown promising results in various research applications. Its unique properties make it a potential candidate for the development of drugs for the treatment of cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of BTD and to explore its potential applications in various scientific research fields.
Synthesis Methods
The synthesis of BTD involves the reaction of 2-bromoacetophenone with cyclohexanone in the presence of sodium ethoxide. The resulting product is then treated with ammonium acetate to obtain BTD. The synthesis of BTD is a complex process that requires careful attention to the reaction conditions and purification methods.
Scientific Research Applications
BTD has been extensively studied for its potential applications in various scientific research fields. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory properties. BTD has also been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
4-(2-bromophenyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-10-3-1-2-4-11(10)17-14(18)12-8-5-6-9(7-8)13(12)15(17)19/h1-6,8-9,12-13H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEUYRSNLVHTKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione |
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